3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one is a fragrance compound primarily utilized in personal care products, including cosmetics, shampoos, deodorants, air fresheners, etc. It is a well-known fragrance allergen known to induce allergic contact dermatitis and rashes.
Alpha-Isomethyl-ionone, also known as methyl ionone gamma or 3-methyl-a-ionone, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Alpha-Isomethyl-ionone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, Alpha-isomethyl-ionone is primarily located in the membrane (predicted from logP) and cytoplasm. Alpha-Isomethyl-ionone exists in all eukaryotes, ranging from yeast to humans. Alpha-Isomethyl-ionone is a potentially toxic compound.
Alpha-Isomethyl-ionone, also known as methyl ionone gamma or 3-methyl-a-ionone, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Alpha-Isomethyl-ionone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, Alpha-isomethyl-ionone is primarily located in the membrane (predicted from logP) and cytoplasm. Alpha-Isomethyl-ionone exists in all eukaryotes, ranging from yeast to humans. Alpha-Isomethyl-ionone is a potentially toxic compound.
Brand Name:
Vulcanchem
CAS No.:
127-51-5
VCID:
VC21033011
InChI:
InChI=1S/C14H22O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h7,9,13H,6,8H2,1-5H3/b11-9+
SMILES:
CC1=CCCC(C1C=C(C)C(=O)C)(C)C
Molecular Formula:
C14H22O
Molecular Weight:
206.32 g/mol
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
CAS No.: 127-51-5
Cat. No.: VC21033011
Molecular Formula: C14H22O
Molecular Weight: 206.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one is a fragrance compound primarily utilized in personal care products, including cosmetics, shampoos, deodorants, air fresheners, etc. It is a well-known fragrance allergen known to induce allergic contact dermatitis and rashes. Alpha-Isomethyl-ionone, also known as methyl ionone gamma or 3-methyl-a-ionone, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Alpha-Isomethyl-ionone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, Alpha-isomethyl-ionone is primarily located in the membrane (predicted from logP) and cytoplasm. Alpha-Isomethyl-ionone exists in all eukaryotes, ranging from yeast to humans. Alpha-Isomethyl-ionone is a potentially toxic compound. |
|---|---|
| CAS No. | 127-51-5 |
| Molecular Formula | C14H22O |
| Molecular Weight | 206.32 g/mol |
| IUPAC Name | (E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one |
| Standard InChI | InChI=1S/C14H22O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h7,9,13H,6,8H2,1-5H3/b11-9+ |
| Standard InChI Key | JRJBVWJSTHECJK-PKNBQFBNSA-N |
| Isomeric SMILES | CC1=CCCC(C1/C=C(/C)\C(=O)C)(C)C |
| SMILES | CC1=CCCC(C1C=C(C)C(=O)C)(C)C |
| Canonical SMILES | CC1=CCCC(C1C=C(C)C(=O)C)(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator